molecular formula C28H27N3O4 B12387236 Antileishmanial agent-18

Antileishmanial agent-18

Cat. No.: B12387236
M. Wt: 469.5 g/mol
InChI Key: ULHRBGNAUWFJFG-JYFHCDHNSA-N
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Description

Antileishmanial agent-18 is a compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses significant health risks. The compound is part of ongoing efforts to develop effective and safe treatments for leishmaniasis, which currently lacks a vaccine and relies on chemotherapy with significant side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antileishmanial agent-18 involves multiple steps, including the preparation of intermediate compounds. One common method involves the synthesis of thiourea derivatives, which are then subjected to further reactions to produce the final compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Antileishmanial agent-18 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .

Scientific Research Applications

Antileishmanial agent-18 has several scientific research applications, including:

    Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.

    Biology: The compound is used to study the biology of Leishmania parasites and their interactions with host cells.

    Medicine: It is being investigated as a potential treatment for leishmaniasis, with studies focusing on its efficacy and safety.

Mechanism of Action

The mechanism of action of Antileishmanial agent-18 involves targeting specific molecular pathways in the Leishmania parasites. The compound interferes with the parasite’s ability to synthesize essential biomolecules, leading to its death. Key molecular targets include enzymes involved in the parasite’s metabolic pathways, such as N-myristoyltransferase (NMT). The compound’s activity is also associated with the disruption of mitochondrial function and the generation of reactive oxygen species (ROS), which contribute to the parasite’s death .

Comparison with Similar Compounds

Antileishmanial agent-18 can be compared with other similar compounds, such as:

Uniqueness

This compound is unique in its specific targeting of N-myristoyltransferase (NMT) and its ability to generate reactive oxygen species (ROS), which are not common mechanisms among other antileishmanial drugs. This makes it a promising candidate for further development and clinical use .

Properties

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

IUPAC Name

N-[(2S,3R)-4-(benzylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-3-methyl-4-oxo-1H-quinoline-2-carboxamide

InChI

InChI=1S/C28H27N3O4/c1-18-24(30-22-15-9-8-14-21(22)25(18)32)27(34)31-23(16-19-10-4-2-5-11-19)26(33)28(35)29-17-20-12-6-3-7-13-20/h2-15,23,26,33H,16-17H2,1H3,(H,29,35)(H,30,32)(H,31,34)/t23-,26+/m0/s1

InChI Key

ULHRBGNAUWFJFG-JYFHCDHNSA-N

Isomeric SMILES

CC1=C(NC2=CC=CC=C2C1=O)C(=O)N[C@@H](CC3=CC=CC=C3)[C@H](C(=O)NCC4=CC=CC=C4)O

Canonical SMILES

CC1=C(NC2=CC=CC=C2C1=O)C(=O)NC(CC3=CC=CC=C3)C(C(=O)NCC4=CC=CC=C4)O

Origin of Product

United States

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